2,4-Dipropylphenol
Description
2,4-Dipropylphenol is an organic compound with the molecular formula C₁₂H₁₈O It is a phenolic compound characterized by the presence of two propyl groups attached to the benzene ring at the 2 and 4 positions
Properties
CAS No. |
23167-99-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,4-dipropylphenol |
InChI |
InChI=1S/C12H18O/c1-3-5-10-7-8-12(13)11(9-10)6-4-2/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
BRBBSBYGIPRNSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dipropylphenol typically involves the alkylation of phenol with propyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where phenol reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, this compound can be produced through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production. The process may involve the use of propyl bromide or propyl iodide as alkylating agents, with careful control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dipropylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of dipropylquinone.
Reduction: Formation of dipropylcyclohexanol.
Substitution: Formation of halogenated dipropylphenols.
Scientific Research Applications
2,4-Dipropylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,4-Dipropylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. In biological systems, it may affect signaling pathways by interacting with receptors and influencing downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,4-Diisopropylphenol: An isomeric form with similar chemical properties but different spatial arrangement of propyl groups.
2,4-Dimethylphenol: A related compound with methyl groups instead of propyl groups, exhibiting different reactivity and applications.
2,4-Dichlorophenol: A halogenated derivative with distinct chemical behavior and uses.
Uniqueness: 2,4-Dipropylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Biological Activity
2,4-Dipropylphenol is a compound of increasing interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by a phenolic structure with two propyl groups attached at the 2 and 4 positions. Its molecular formula is . The presence of the propyl groups enhances its lipophilicity, which may influence its biological interactions.
Biological Activity Overview
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various gram-positive bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of cell wall synthesis.
Cytotoxic Effects : Research has demonstrated that this compound can induce cytotoxicity in certain cell lines. It interacts with cellular components, potentially leading to oxidative stress and apoptosis in sensitive cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound found that it significantly inhibited the growth of Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both organisms.
- Cytotoxicity Assessment : In vitro assays using human cancer cell lines revealed that this compound exhibited an IC50 value of approximately 30 µM, indicating moderate cytotoxic effects. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Data Tables
| Biological Activity | Test Organism/Cell Line | Effect Observed | Concentration (µg/mL or µM) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | 50 |
| Antimicrobial | Candida albicans | Growth inhibition | 50 |
| Cytotoxicity | Human cancer cell lines | Apoptosis | 30 |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Oxidative Stress Induction : It can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
- Enzyme Inhibition : Some studies suggest it may inhibit key enzymes involved in metabolic pathways in microorganisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
